molecular formula C15H22N2O2 B5701416 N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide

N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide

Katalognummer B5701416
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: BBKIXSVVTNVOLI-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of GABA aminotransferase inhibitors, which are known to increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the excitability of neurons in the central nervous system. The increased levels of GABA can help to reduce seizures and anxiety, making CPP-115 a promising drug candidate for the treatment of various neurological disorders.

Wirkmechanismus

N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide increases the levels of GABA, which can help to reduce the excitability of neurons in the central nervous system. This can lead to a reduction in seizures and anxiety-like behavior, as well as a reduction in addiction-related behaviors.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide has been shown to increase the levels of GABA in the brain, leading to a reduction in seizures and anxiety-like behavior. In addition, N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide has been shown to reduce the self-administration of cocaine and nicotine, indicating its potential as a treatment for addiction. However, N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide may also have some adverse effects, such as sedation and cognitive impairment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide is its ability to selectively inhibit GABA aminotransferase, without affecting other enzymes in the brain. This makes it a promising drug candidate for the treatment of various neurological disorders. However, N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide may also have some limitations, such as its potential for sedation and cognitive impairment, which may limit its use in certain patient populations.

Zukünftige Richtungen

There are several future directions for the research on N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as depression and schizophrenia. Another direction is to develop more selective GABA aminotransferase inhibitors that can target specific isoforms of the enzyme. Finally, future research could focus on developing alternative delivery methods for N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide, such as transdermal patches or inhalation, to improve its bioavailability and reduce its adverse effects.

Synthesemethoden

N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2-pentylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(5-methyl-2-furyl)methylenehydrazine to form the hydrazone intermediate. Finally, the hydrazone intermediate is reduced using sodium borohydride to yield N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide.

Wissenschaftliche Forschungsanwendungen

N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. In preclinical studies, N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide has been shown to increase the levels of GABA in the brain, leading to a reduction in seizures and anxiety-like behavior. In addition, N'-[(5-methyl-2-furyl)methylene]-2-pentylcyclopropanecarbohydrazide has been shown to reduce the self-administration of cocaine and nicotine, indicating its potential as a treatment for addiction.

Eigenschaften

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-pentylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-4-5-6-12-9-14(12)15(18)17-16-10-13-8-7-11(2)19-13/h7-8,10,12,14H,3-6,9H2,1-2H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIXSVVTNVOLI-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC1C(=O)NN=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CC1C(=O)N/N=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.